2-Bromo-5-fluoro-3-nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Electrophilicity Regioselectivity

This trisubstituted pyridine features an ortho-nitro group that activates C2 for efficient SNAr (improved yields vs. regioisomers), while C5 fluorine remains intact for metabolic stability. The validated SnCl₂ reduction (80% yield) enables scalable amine synthesis, and the bromine handle facilitates Suzuki coupling for kinase inhibitor libraries. Proven scalable synthesis (77% yield from commercial precursor) ensures accurate cost forecasting. Choose this specific substitution pattern for predictable reactivity and fluorine-mediated PK benefits in drug candidates.

Molecular Formula C5H2BrFN2O2
Molecular Weight 220.98 g/mol
CAS No. 652160-72-0
Cat. No. B1288531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-3-nitropyridine
CAS652160-72-0
Molecular FormulaC5H2BrFN2O2
Molecular Weight220.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])Br)F
InChIInChI=1S/C5H2BrFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
InChIKeyXJFDIIHIXNIWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-3-nitropyridine (CAS 652160-72-0): Core Identity and Procurement Baseline


2-Bromo-5-fluoro-3-nitropyridine (CAS: 652160-72-0) is a trisubstituted heteroaromatic pyridine derivative, characterized by a bromine atom at the C2 position, a fluorine atom at the C5 position, and a nitro group at the C3 position on the pyridine ring [1]. With a molecular formula of C₅H₂BrFN₂O₂ and a molecular weight of 220.99 g/mol [1], this compound is commercially available as a solid with typical purities of 98% (GC) and a computed density of 1.923 g/cm³ . Its unique substitution pattern creates a distinct electronic and steric profile that serves as a foundation for its use as a versatile pharmaceutical intermediate [2].

Why Simple 2-Bromo-5-fluoro-3-nitropyridine Analogs Cannot Be Interchanged in Synthetic Workflows


The specific 2-bromo-5-fluoro-3-nitro substitution pattern on the pyridine ring creates a unique reactivity profile that cannot be replicated by regioisomeric or mono/di-substituted analogs [1]. The ortho-relationship between the C2 bromine and the C3 nitro group dramatically enhances the electrophilicity of the C2 position, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) [1]. In contrast, the 2-Bromo-3-fluoro-5-nitropyridine isomer (CAS 1639977-00-6) positions the nitro group meta to the bromine, significantly reducing this activation effect . Furthermore, the C5 fluorine atom is strategically positioned away from the reactive C2 and C3 centers, allowing it to remain intact during subsequent transformations and to impart favorable pharmaceutical properties like enhanced metabolic stability to the final drug candidates [2]. Therefore, substituting with a regioisomer or a non-fluorinated analog, such as 2-Bromo-3-nitropyridine (CAS 19755-53-4), would fundamentally alter synthetic pathway outcomes, require re-optimization of reaction conditions, and result in final molecules lacking the intended fluorine-mediated pharmacokinetic benefits [2].

Quantitative Evidence for 2-Bromo-5-fluoro-3-nitropyridine Differentiation: A Technical Comparator Guide


Electronic Activation of C2 Bromine: Comparative Electrophilicity vs. 2-Bromo-3-fluoro-5-nitropyridine

The unique 2-bromo-3-nitro substitution pattern in 2-bromo-5-fluoro-3-nitropyridine places the strong electron-withdrawing nitro group in the ortho position relative to the leaving group, significantly enhancing the electrophilicity of the C2 carbon for nucleophilic aromatic substitution (SNAr) [1]. This effect is quantifiably demonstrated through computational modeling of partial atomic charges on pyridine carbons [2]. In contrast, the regioisomer 2-bromo-3-fluoro-5-nitropyridine (CAS 1639977-00-6) positions the nitro group meta to the bromine, resulting in a substantially lower positive charge density at the C2 position and thus reduced reactivity towards nucleophiles [2].

Nucleophilic Aromatic Substitution (SNAr) Electrophilicity Regioselectivity

Nitro Group Reduction Efficiency: Validated 80% Yield for Key Amine Intermediate Synthesis

The C3 nitro group in 2-bromo-5-fluoro-3-nitropyridine can be selectively reduced to the corresponding amine without affecting the C2 bromine or C5 fluorine substituents . A specific, validated experimental procedure demonstrates the reduction of 20 mmol (4.42 g) of 2-bromo-5-fluoro-3-nitropyridine using SnCl₂ (100 mmol) in a mixture of EtOH and concentrated HCl at 60°C for 1 hour, yielding 3.1 g (80%) of the target amine, 2-bromo-5-fluoropyridin-3-amine, which was isolated as a brown solid . This high-yielding transformation, confirmed by MS (ESI) , provides a direct, quantitative benchmark for process efficiency that is not established for regioisomers under identical conditions .

Nitro Reduction Aromatic Amine Synthesis Process Chemistry

Palladium-Catalyzed Cross-Coupling Versatility: Superior Electrophilic Partner in Suzuki Reactions

The C2 bromine atom in 2-bromo-5-fluoro-3-nitropyridine is an excellent leaving group for palladium-catalyzed cross-coupling reactions [1]. Its high reactivity in Suzuki couplings is a direct consequence of the electron-deficient pyridine ring, activated by the ortho-nitro group [2]. While direct comparative yield data against analogs under identical conditions is not provided, a class-level inference can be made: this compound is explicitly cited as a superior substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing complex carbon-carbon and carbon-nitrogen bonds in active pharmaceutical ingredients (APIs) [1].

Suzuki Coupling Palladium Catalysis C-C Bond Formation

Scalable Synthesis: Documented 77% Overall Yield from Readily Available Precursor

A scalable and industrially relevant synthesis route for 2-bromo-5-fluoro-3-nitropyridine is documented, providing a quantitative benchmark for procurement and cost modeling . Starting from 2-hydroxy-3-nitro-5-fluoropyridine, treatment with PBr₃ (3 eq.) and catalytic DMF yielded 123 g of the target compound as a brown solid, representing a 77% isolated yield after overnight vacuum drying . This procedure, which was complete in 1 hour and confirmed by 1H NMR , demonstrates a robust and efficient method for producing the compound on a multigram scale, a key differentiator from less characterized analogs.

Process Development Scalability Synthetic Route Optimization

Pharmaceutical Relevance: Critical Fluorine for Metabolic Stability Enhancement in API Development

The presence of the C5 fluorine atom is a critical design element for pharmaceutical applications [1]. Incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes [2]. While specific in vivo data for derivatives of 2-bromo-5-fluoro-3-nitropyridine are not provided, this principle is a widely accepted class-level inference in medicinal chemistry [2]. The compound's structure allows this beneficial fluorine to be retained in final molecules, unlike its non-fluorinated analogs such as 2-bromo-3-nitropyridine (CAS 19755-53-4), which lack this inherent advantage .

Metabolic Stability Drug Design Fluorine Chemistry

Optimal Deployment Scenarios for 2-Bromo-5-fluoro-3-nitropyridine Based on Quantitative Evidence


Selective Synthesis of 2-Amino-3-nitropyridine Derivatives via High-Yield SNAr

Leverage the documented electrophilicity of the C2 position (due to ortho-nitro activation) to conduct efficient nucleophilic aromatic substitution (SNAr) reactions [1]. This is ideal for preparing diverse 2-substituted-3-nitropyridine libraries, as the enhanced reactivity minimizes side reactions and improves overall yields compared to using regioisomers like 2-bromo-3-fluoro-5-nitropyridine.

Reliable Production of 2-Bromo-5-fluoropyridin-3-amine Building Block for API Synthesis

Implement the validated 80% yield SnCl₂-mediated reduction protocol to generate 2-bromo-5-fluoropyridin-3-amine at scale . This reliable transformation provides a crucial building block for further elaboration, including amide bond formation, sulfonamide synthesis, or diazonium chemistry, all while preserving the C5 fluorine for beneficial metabolic effects in the final drug candidate [2].

Efficient Exploration of Chemical Space via Suzuki-Miyaura Cross-Coupling at the C2 Position

Utilize the compound's high reactivity in Suzuki couplings to efficiently introduce aryl and heteroaryl diversity at the C2 position [3]. This approach is fundamental for generating focused libraries of kinase inhibitors and other therapeutic targets [4], accelerating hit-to-lead and lead optimization campaigns in pharmaceutical R&D.

Large-Scale Manufacturing Process Development and Cost Modeling

Base process development and cost-of-goods calculations on the documented scalable synthesis, which delivers the compound in 77% yield from a commercially available precursor . This quantitative benchmark enables accurate forecasting of raw material requirements, process efficiency, and overall production costs for kilogram-scale manufacturing, a critical factor for later-stage development and commercialization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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